molecular formula C7H8N2 B1585394 1H-Pyrrole-2-acetonitrile, 1-methyl- CAS No. 24437-41-0

1H-Pyrrole-2-acetonitrile, 1-methyl-

Cat. No. B1585394
CAS RN: 24437-41-0
M. Wt: 120.15 g/mol
InChI Key: ROSYAUHHRKAPHX-UHFFFAOYSA-N
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Description

“1H-Pyrrole-2-acetonitrile, 1-methyl-” is a chemical compound with the molecular formula C7H8N2 . It is also known by other names such as N-Methylpyrrole-2-acetonitrile and 1-Methyl-2-pyrroleacetonitrile .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole-2-acetonitrile, 1-methyl-” can be represented by the InChI string InChI=1S/C7H8N2/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4H2,1H3 . The compound has a molecular weight of 120.15 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “1H-Pyrrole-2-acetonitrile, 1-methyl-” are not detailed in the literature, pyrrole compounds are known to undergo a variety of reactions, including electrophilic addition .


Physical And Chemical Properties Analysis

“1H-Pyrrole-2-acetonitrile, 1-methyl-” has a molecular weight of 120.15 g/mol . It has a XLogP3-AA value of 0.4, indicating its relative hydrophobicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor .

Scientific Research Applications

  • Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

    • Field : Chemical Science
    • Application : Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . They are used in the synthesis of unsymmetrically tetrasubstituted NH-pyrroles .
    • Method : A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The reaction mechanism features a sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .
    • Results : The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .
  • Drug Discovery, Material Science, and Catalysis

    • Field : Medicinal and Organic Chemistry
    • Application : Pyrrole derivatives have applications in various fields such as drug discovery, material science, and catalysis .
    • Method : Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
    • Results : This review provides an overview of the synthesis of pyrroles and complies with all the possible developments in the synthetic routes for pyrroles within 2015–2022 .
  • Pharmaceutical Applications

    • Field : Pharmaceuticals
    • Application : Pyrrole and its derivatives are present in many therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
  • Biologically Active Compounds

    • Field : Medicinal Chemistry
    • Application : Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
  • Synthesis of Pentasubstituted Pyrroles

    • Field : Organic Chemistry
    • Application : An efficient method for the synthesis of pentasubstituted pyrrole derivatives .
    • Method : The method involves an Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides .
    • Results : A variety of pentasubstituted pyrrole derivatives were obtained with excellent functional group tolerance in excellent yields .
  • Green Chemistry

    • Field : Organic Chemistry
    • Application : Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . Special emphasis is given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .
    • Method : Among all, the reactions catalysed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .
  • Synthesis of Biologically Active Molecules

    • Field : Medicinal Chemistry
    • Application : Pyrrole is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
  • Synthesis of Heterocycles

    • Field : Organic Chemistry
    • Application : Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
  • Synthesis of Pyrrole Derivatives

    • Field : Organic Chemistry
    • Application : This article highlights the applications of pyrrole derivatives in various fields, such as drug discovery, material science, and catalysis .
    • Method : Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .

properties

IUPAC Name

2-(1-methylpyrrol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSYAUHHRKAPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066989
Record name 1H-Pyrrole-2-acetonitrile, 1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2-acetonitrile, 1-methyl-

CAS RN

24437-41-0
Record name 1-Methyl-1H-pyrrole-2-acetonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Pyrrole-2-acetonitrile, 1-methyl-
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Record name 1H-Pyrrole-2-acetonitrile, 1-methyl-
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Record name 1H-Pyrrole-2-acetonitrile, 1-methyl-
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Record name N-methylpyrrol-2-ylacetonitrile
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Record name 1-Methylpyrrole-2-acetonitrile
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

N-methylpyrrole (4 g, 0.049 mole) is dissolved in 40 ml of dry (ethanol-free) chloroform in a dry, 200 ml, 3-necked round-bottomed flask and flushed with a stream of dry nitrogen. The temperature of the solution is lowered to 0° C and cyanogen (3.25 g, 0.063 mole) is added. Hydrogen chloride (dried through sulfuric acid) is introduced in a slow steady stream with mechanical stirring at 0° C for 4 hrs at which time all the N-methylpyrrole has been consumed. The hydrogen chloride flow is stopped; the chloroform is evaporated to 1/2 its volume at reduced pressure and room temperature; and the temperature is then lowered to -40° C. Dry pyridine (25 ml) is added dropwise with rapid stirring. The rest of the chloroform is evaporated at reduced pressure and then 25 mls of additional pyridine is added. The reaction mixture is allowed to warm to room temperature and hydrogen sulfide is introduced in a slow stream for 20 minutes. Chloroform (200 ml) is added and the reaction solution is washed with 35% aqueous potassium carbonate solution, followed by a 3N hydrochloric acid wash which is backwashed with chloroform. The combined chloroform extracts are washed with 5% aqueous sodium bicarbonate solution and dried over anhydrous MgSO4 powder. The mixture is filtered and the filtrate evaporated in vacuo to a brown oil. The oil is distilled under high vacuum to give 840 mg of N-methylpyrrole-2-acetonitrile, bp 61°-65° C at 0.04 Torr.
Quantity
4 g
Type
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Reaction Step One
Quantity
3.25 g
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Qian, P Liu, H Zhuang, L Chen, L Jia, J Yang… - Fuel Processing …, 2022 - Elsevier
The ex-situ catalytic fast pyrolysis (CFP) of blue-green algae (BGA) and its nitrogenous model compounds over HZSM-5 was conducted in a microfluidized bed reactor (MFBR) …
Number of citations: 5 www.sciencedirect.com
L Liu, X Liu, J Jia, H Chen, Z Zheng, C Zhao, B Wang - Algal Research, 2022 - Elsevier
Haematococcus pluvialis, an excellent natural source of astaxanthin, is also enriched with protein, PUFA, carbohydrates. However, the off-flavour of H. pluvialis powder has limited its …
Number of citations: 4 www.sciencedirect.com
J Zhang, Y Tian, Y Cui, W Zuo, T Tan - Bioresource technology, 2013 - Elsevier
The nitrogen transformations with attention to NH 3 and HCN were investigated at temperatures of 300–800C during microwave pyrolysis of a protein model compound. The evolution of …
Number of citations: 127 www.sciencedirect.com
Y Tian, J Zhang, W Zuo, L Chen, Y Cui… - Environmental science & …, 2013 - ACS Publications
The nitrogen conversions in relation to NH 3 and HCN were investigated during microwave pyrolysis of sewage sludge. The nitrogen distributions and evolution of nitrogen …
Number of citations: 305 pubs.acs.org
A Papadopoulos - Global NEST Journal, 2021 - journal.gnest.org
This study has been focused on the comparison of the application of Thermal Desorption (TD) and Supercritical Fluid Extraction (SFE) methods for the identification and quantification of …
Number of citations: 1 journal.gnest.org
HUF TrettinE, T KaranfilG, AT ChowA - 2019
Number of citations: 0
JO Momoh, AA Manuwa, FA Ayinde, YO Bankole - International Journal of TROPICAL …, 2023
Number of citations: 1
น นท วัชร ชิต วิลัย - 2004 - sure.su.ac.th
บัณฑิต วิทยาลัย มหาวิทยาลัย ศิลปากร อนุมัติ ให วิทยา นิ พ น ธ เรื่อง “การ เปลี่ยนแปลง ของ สารประกอบ ระเหย และ กรด อินทรีย ระ ห ว า ง กระบวนการ หมัก ของ กาแฟ อา รา บิ ก า ที่ ปลูก ใน …
Number of citations: 2 www.sure.su.ac.th

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